molecular formula C18H23N3O2 B2965442 N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide CAS No. 1444028-22-1

N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide

Cat. No. B2965442
CAS RN: 1444028-22-1
M. Wt: 313.401
InChI Key: LXESZRAGCFGLRX-UHFFFAOYSA-N
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Description

N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the scientific literature.

Scientific Research Applications

N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide has been studied for its potential applications in a variety of scientific research areas. Some of the most promising applications include its use as a tool for studying the role of specific proteins in cellular processes, as well as its potential as a therapeutic agent for the treatment of certain diseases.

Mechanism of Action

The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cellular processes. This inhibition can lead to changes in cellular function that may be useful for studying various biological processes or for developing new therapies for certain diseases.
Biochemical and Physiological Effects:
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. These effects may be useful for studying various biological processes or for developing new therapies for certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide in laboratory experiments is its high potency and specificity for certain proteins or enzymes. This allows researchers to study specific biological processes with a high degree of precision. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for the study of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide. Some of the most promising areas of research include its use as a tool for studying specific cellular processes, its potential as a therapeutic agent for the treatment of certain diseases, and its use in the development of new drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide involves a multi-step process that has been described in detail in several scientific publications. The starting materials for the synthesis are commercially available and include oxalyl chloride, 3-hydroxytetrahydrofuran, and 1,2,3,4-tetrahydroisoquinoline. The final product is obtained through a series of reactions that involve the use of various reagents and solvents.

properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(18(22)20-17(10-19)16-7-9-23-12-16)21-8-6-14-4-2-3-5-15(14)11-21/h2-5,13,16-17H,6-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXESZRAGCFGLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1CCOC1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide

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